![molecular formula C28H25N3O4 B6319449 Fmoc-D-His(Bzl)-OH CAS No. 2022956-32-5](/img/structure/B6319449.png)
Fmoc-D-His(Bzl)-OH
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Description
“Fmoc-D-His(Bzl)-OH” is a type of Fmoc-protected amino acid used in peptide synthesis . The Fmoc group is a protective group used in the synthesis of peptides, which can be removed under mild basic conditions .
Synthesis Analysis
“Fmoc-D-His(Bzl)-OH” is used in peptide synthesis, particularly in the production of research-grade peptides . It is known for its consistency and purity, making it an invaluable tool for drug discovery and biomedical research .Chemical Reactions Analysis
“Fmoc-D-His(Bzl)-OH” is used in Fmoc solid-phase peptide synthesis . In this process, the Fmoc group is removed under mild basic conditions, allowing the next amino acid in the sequence to be added .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-D-His(Bzl)-OH” are crucial for its role in peptide synthesis. It should be stored at a temperature of 2-8°C .Mechanism of Action
Target of Action
Fmoc-D-His(Bzl)-OH, also known as Fmoc-D-Histidine(Bzl)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. It is used to introduce the D-Histidine residue into the peptide chain during the synthesis process .
Mode of Action
Fmoc-D-His(Bzl)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group of Fmoc-D-His(Bzl)-OH is removed, allowing the D-Histidine residue to be incorporated into the growing peptide chain . The Bzl (benzyl) group serves as a protecting group for the imidazole ring of the histidine residue, preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The incorporation of the D-Histidine residue by Fmoc-D-His(Bzl)-OH can affect various biochemical pathways, depending on the specific peptide being synthesized. For instance, it has been used in the synthesis of a 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55) . The specific effects on biochemical pathways would therefore depend on the role of the synthesized peptide in biological systems.
Result of Action
The result of Fmoc-D-His(Bzl)-OH’s action is the successful incorporation of the D-Histidine residue into the peptide chain . This can influence the properties of the peptide, including its stability, activity, and interactions with other molecules. The specific molecular and cellular effects would depend on the function of the synthesized peptide in biological systems.
Action Environment
The action of Fmoc-D-His(Bzl)-OH can be influenced by various environmental factors. For instance, the efficiency of Fmoc SPPS can be affected by the choice of solvent, temperature, and the presence of other reagents . Furthermore, the stability of Fmoc-D-His(Bzl)-OH can be affected by storage conditions, with recommended storage temperatures being below +30°C .
Safety and Hazards
properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBCBZPTQNYCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
CAS RN |
84030-19-3 |
Source
|
Record name | 1-Benzyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-histidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003170846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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